molecular formula C15H21N3O2 B2637092 3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide CAS No. 2415519-59-2

3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide

Cat. No. B2637092
CAS RN: 2415519-59-2
M. Wt: 275.352
InChI Key: DGNAVLOFGGZPPJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF, and it belongs to the class of furan-based compounds. DMF has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

DMF exerts its therapeutic effects through various mechanisms, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. DMF also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a pro-inflammatory transcription factor. Additionally, DMF has been shown to modulate the activity of various enzymes, including histone deacetylases (HDACs), which regulate gene expression.
Biochemical and Physiological Effects
DMF has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the modulation of immune cell function. DMF has been shown to increase the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), and reduce the production of reactive oxygen species (ROS). DMF has also been shown to modulate the function of immune cells, including T cells, B cells, and dendritic cells, leading to reduced inflammation and immune-mediated damage.

Advantages and Limitations for Lab Experiments

DMF has several advantages for use in laboratory experiments, including its high purity and yield, as well as its well-established synthesis method. DMF is also relatively stable and can be stored for extended periods, making it suitable for long-term experiments. However, DMF has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several potential future directions for DMF research, including the development of novel DMF derivatives with improved therapeutic properties, the investigation of DMF in combination with other drugs for synergistic effects, and the exploration of DMF in other disease contexts. Additionally, the potential use of DMF as a dietary supplement or nutraceutical for its antioxidant and anti-inflammatory properties is an area of interest. Further research is needed to fully understand the therapeutic potential of DMF and its derivatives in various disease contexts.
Conclusion
3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide, commonly referred to as DMF, is a furan-based compound that has gained significant attention in scientific research for its potential therapeutic applications. DMF has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. DMF has shown promise in various disease contexts, including cancer research, neurodegenerative diseases, and autoimmune disorders. Further research is needed to fully understand the therapeutic potential of DMF and its derivatives.

Synthesis Methods

DMF can be synthesized through various methods, including the reaction of 2-methylpyrazole with furfural, followed by reaction with 3,3-dimethylbutanoyl chloride. This method yields DMF with high purity and yield, making it suitable for scientific research applications.

Scientific Research Applications

DMF has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, DMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DMF has been shown to have neuroprotective effects and reduce inflammation. In autoimmune disorders, DMF has been used as a disease-modifying therapy, reducing the frequency and severity of relapses in patients with multiple sclerosis.

properties

IUPAC Name

3,3-dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)9-14(19)16-10-11-5-6-13(20-11)12-7-8-17-18(12)4/h5-8H,9-10H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNAVLOFGGZPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(O1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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